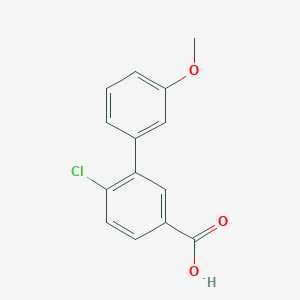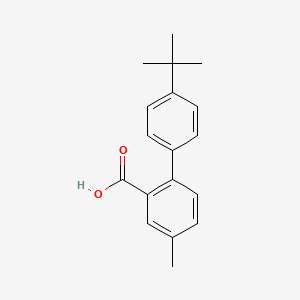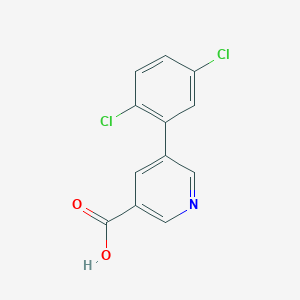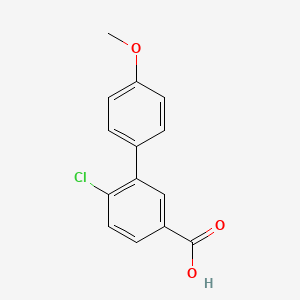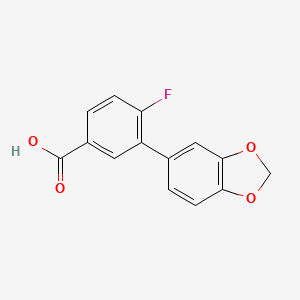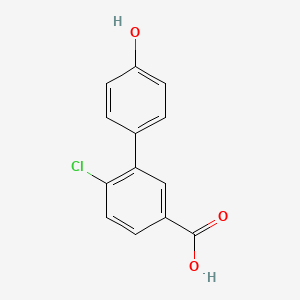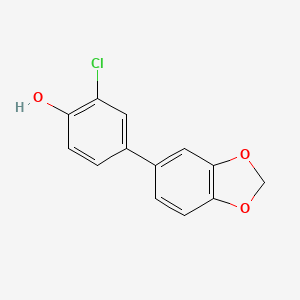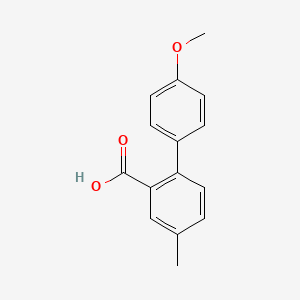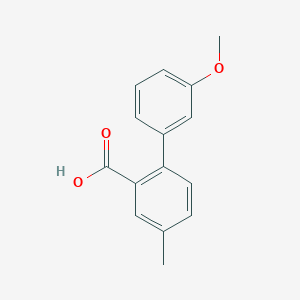
2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-5-methylbenzoic acid, also known as 3-methoxy-5-methyl benzoic acid (3MMB) is a phenolic compound found in various plants and food products. It has been extensively studied due to its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3MMB involves the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 is an enzyme involved in the production of pro-inflammatory compounds, and its inhibition results in the reduction of inflammation. LOX is an enzyme involved in the production of lipids, and its inhibition results in the reduction of lipid production. Additionally, 3MMB has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS) and nitric oxide (NO).
Biochemical and Physiological Effects
3MMB has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, reduce lipid production, inhibit the activity of certain enzymes, and reduce the production of ROS and NO. Additionally, 3MMB has been found to possess antioxidant and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3MMB in lab experiments has several advantages. It is relatively easy to synthesize, and it has been found to possess various biochemical and physiological effects. Additionally, it has been found to possess antioxidant and anti-cancer properties. However, there are certain limitations to its use in lab experiments. It has been found to be toxic in high concentrations, and it can be difficult to obtain in large quantities.
Orientations Futures
The potential future directions for 3MMB research include further exploration of its anti-inflammatory, anti-diabetic, and anti-cancer properties. Additionally, further research could be conducted on its ability to modulate the activity of certain enzymes and its potential use as an antifungal agent. Additionally, further research could be conducted on its ability to reduce the production of ROS and NO. Finally, further research could be conducted on its potential use in the development of new drugs and treatments.
Méthodes De Synthèse
3MMB can be synthesized through several methods. The most common method is the reaction of 2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%methylbenzaldehyde and sodium acetate in the presence of anhydrous ammonia. This reaction produces 3MMB in an 85-90% yield. Other methods for synthesizing 3MMB include the reaction of 2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%methylbenzaldehyde with hydrochloric acid, the reaction of 2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%methylbenzaldehyde with sodium hydroxide, and the reaction of 2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%methylbenzaldehyde with sodium borohydride.
Applications De Recherche Scientifique
3MMB has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, 3MMB has been studied for its ability to modulate the activity of certain enzymes and its potential use as an antifungal agent.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)15(16)17)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERNMSOEYAOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653518 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1181566-77-7 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


